(4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone is a synthetic organic compound that belongs to the class of aromatic ketones It features a pyrrole ring substituted with a 4-chlorophenyl and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Substitution Reactions: The 4-chlorophenyl and 3-fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, or anti-inflammatory properties.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole ring and the aromatic substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone: Similar structure but lacks the fluorine atom.
(4-Fluorophenyl)(4-(3-chlorophenyl)-1H-pyrrol-3-yl)methanone: Similar structure but with reversed positions of chlorine and fluorine atoms.
Uniqueness
The presence of both chlorine and fluorine atoms in (4-Chlorophenyl)(4-(3-fluorophenyl)-1H-pyrrol-3-yl)methanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO/c18-13-6-4-11(5-7-13)17(21)16-10-20-9-15(16)12-2-1-3-14(19)8-12/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHIAYIGTBYUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.